![molecular formula C9H16O B14348359 [(Ethenyloxy)methyl]cyclohexane CAS No. 99182-52-2](/img/structure/B14348359.png)
[(Ethenyloxy)methyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Ethenyloxy)methyl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethenyloxy)methyl]cyclohexane typically involves the reaction of cyclohexane with ethenyloxy compounds under specific conditions. One common method is the dehydration of cyclohexanol using a strong acid catalyst like phosphoric acid . The reaction involves heating cyclohexanol with the acid to produce cyclohexene, which can then be further reacted with ethenyloxy compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where cyclohexane and ethenyloxy compounds are fed into a reactor with a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
[(Ethenyloxy)methyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: Reduction reactions can convert it back to cyclohexane.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
[(Ethenyloxy)methyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(Ethenyloxy)methyl]cyclohexane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions that modify the cyclohexane ring, leading to changes in the compound’s properties and reactivity. The pathways involved include nucleophilic substitution and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane without the ethenyloxy group.
Cyclohexanol: Contains a hydroxyl group instead of an ethenyloxy group.
Cyclohexanone: Contains a carbonyl group instead of an ethenyloxy group.
Uniqueness
[(Ethenyloxy)methyl]cyclohexane is unique due to the presence of the ethenyloxy group, which imparts different chemical properties and reactivity compared to similar compounds. This makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
99182-52-2 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
ethenoxymethylcyclohexane |
InChI |
InChI=1S/C9H16O/c1-2-10-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2 |
InChI-Schlüssel |
BIUZXWXXSCLGNK-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
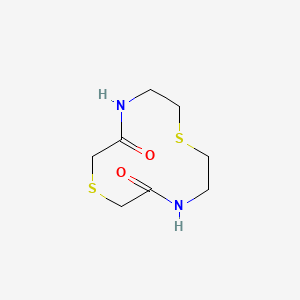
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
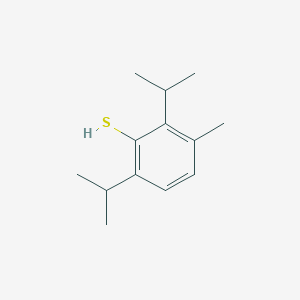
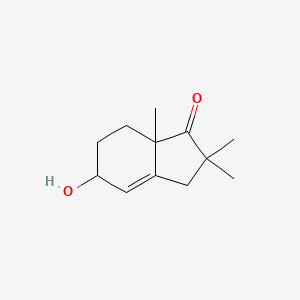
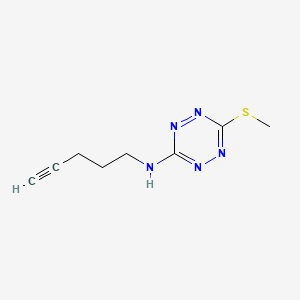
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)
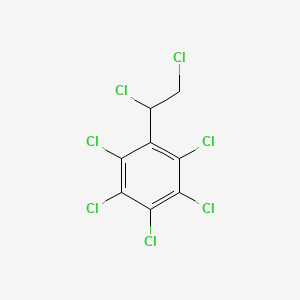
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
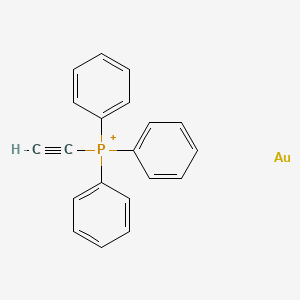
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)

